molecular formula C20H21N3O3S2 B2612804 2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252822-51-7

2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2612804
CAS RN: 1252822-51-7
M. Wt: 415.53
InChI Key: UCTKXBARRSSDDP-UHFFFAOYSA-N
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Description

2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on the design, synthesis, and evaluation of novel thiopyrimidine derivatives with promising biological activities, highlighting the synthetic methodologies and structural characterization techniques used for these compounds. Such studies typically explore the potential of these compounds in various biological and medicinal applications, including their roles as inhibitors or activators of specific biochemical pathways (Wanare, 2022).

Anticancer Properties

  • Compounds structurally related to thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines, indicating the potential use of these compounds in cancer research and therapy. The studies often detail the synthesis routes, characterization, and in vitro evaluation of these compounds, providing insights into their mechanisms of action and therapeutic potential (Mallesha et al., 2012).

Antimicrobial and Insecticidal Potential

  • Research has also explored the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. Such studies contribute to understanding the chemical diversity and applicability of pyrimidine derivatives in developing new antimicrobial and insecticidal agents, showcasing the broad spectrum of potential applications for these compounds (Deohate & Palaspagar, 2020).

Molecular Docking Studies

  • Docking studies on synthesized derivatives, including chromeno[4,3-b]pyridines and their relevance to breast cancer, have been conducted to investigate the binding efficiency and specificity of these compounds towards target proteins involved in cancer progression. These studies provide a computational approach to assessing the therapeutic value of novel compounds, potentially guiding further experimental validation and drug development processes (Abd El Ghani et al., 2022).

properties

IUPAC Name

2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-3-propylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-7-23-19(25)18-14(6-10-27-18)21-20(23)28-12-17(24)22-8-9-26-16-5-4-13(2)11-15(16)22/h4-6,10-11H,3,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTKXBARRSSDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCOC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

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